(2,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone
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Description
“(2,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone” is a chemical compound . The IUPAC name for this compound is (2,4-dimethoxyphenyl) (4-methoxyphenyl)methanone .
Synthesis Analysis
The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . A mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, 2-(7-azabenzotriazol-1-yl)-N,N, N′ N ′ , N′ N ′ -tetramethyluronium hexafluorophosphate (HATU), and N,N-diisopropylethylamine was dissolved in N,N-dimethylformamide. The mixture was stirred for 4 hours at 40°C, until the TLC indicated the reaction was completed .Molecular Structure Analysis
The molecular structure of this compound is characterized by a monoclinic crystal system with a space group P21/c . The unit cell parameters are a = 6.7230(2) Å, b = 11.1182(3) Å, c = 14.4996(5) Å, and β = 94.8870(10)° .Chemical Reactions Analysis
The pyrrolidine ring in the compound is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Physical and Chemical Properties Analysis
The compound has a molecular formula of C12H15NO3 . It crystallizes in a monoclinic system with unit cell parameters a = 6.7230(2) Å, b = 11.1182(3) Å, c = 14.4996(5) Å, and β = 94.8870(10)° .Mechanism of Action
Future Directions
The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The design of new molecules often starts by studying the binding conformation of similar compounds . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-23-16-6-4-14(5-7-16)15-10-11-21(13-15)20(22)18-9-8-17(24-2)12-19(18)25-3/h4-9,12,15H,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEULTYDSAHURFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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